![molecular formula C14H17N3O4S2 B2657616 N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]ethanesulfonamide CAS No. 921837-93-6](/img/structure/B2657616.png)
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was identified by FT-IR, 1H NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the molecular formula of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is C19H17N3O3S with a molecular weight of 367.42.Scientific Research Applications
Biological Potential and Enzyme Inhibition
Sulfonamide hybrids with Schiff bases have demonstrated significant biological potentials, including enzyme inhibition capabilities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are critical targets in the management of diseases like Alzheimer's. These compounds have also shown antioxidant properties, suggesting their utility in managing oxidative stress-related disorders (Kausar et al., 2019).
Anticancer and Anti-HCV Activities
Celecoxib derivatives have been synthesized to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the role of sulfonamide derivatives in developing therapeutic agents targeting various diseases, including cancer and hepatitis C (Küçükgüzel et al., 2013).
Material Science Applications
In the realm of materials science, sulfonamide groups have been incorporated into poly(ether ketone)s to create polymers with pendant sulfonic acid phenyl groups. These polymers have been investigated for their application as proton exchange membranes, highlighting the importance of sulfonamide derivatives in developing advanced materials for energy applications, such as fuel cells (Liu et al., 2007).
Antimicrobial Activity
The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include sulfonamide groups, has been explored for their antimicrobial activity. These studies contribute to the ongoing search for new antimicrobial agents in the face of growing antibiotic resistance (Sarvaiya et al., 2019).
Mechanism of Action
The mechanism of action of similar compounds has been reported . For instance, a number of 6-aryl-3 (2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-22(18,19)14-10-9-13(15-16-14)11-5-7-12(8-6-11)17-23(20,21)4-2/h5-10,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEUZZVQTSQSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)
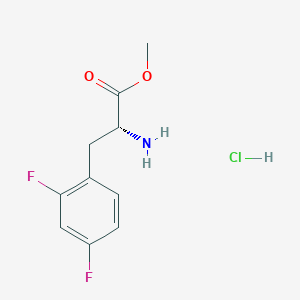
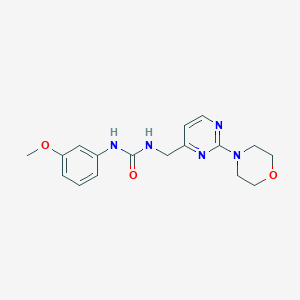
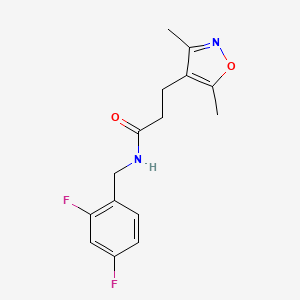
![(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2657541.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657543.png)
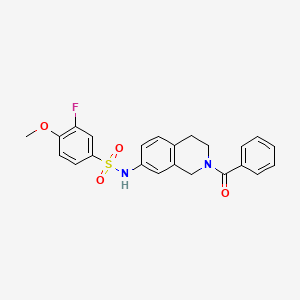

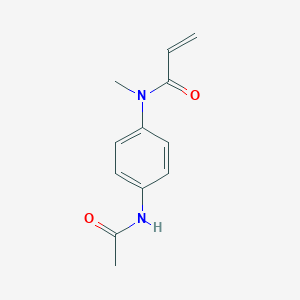
![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)
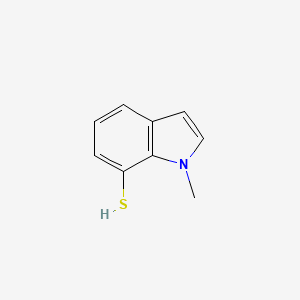
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2657553.png)
